

# benchmarking Al-Ce alloys against conventional 2xxx and 7xxx series aluminum

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Aluminum;cerium

Cat. No.: B14732202

[Get Quote](#)

A Comprehensive Guide to Al-Ce Alloys vs. Conventional 2xxx and 7xxx Series Aluminum for Researchers and Scientists

In the ever-evolving landscape of materials science, the demand for lightweight, high-performance alloys continues to drive innovation. This guide provides a detailed comparison of emerging Aluminum-Cerium (Al-Ce) alloys against the well-established conventional 2xxx and 7xxx series aluminum alloys. This document is intended for researchers, scientists, and professionals in drug development and other advanced fields who require a deep understanding of material properties for their applications.

## Executive Summary

Aluminum-Cerium alloys are a promising new class of materials demonstrating exceptional high-temperature stability and good corrosion resistance, properties that can surpass those of conventional 2xxx and 7xxx series alloys in specific applications.<sup>[1]</sup> The 2xxx series, primarily alloyed with copper, are known for their high strength-to-weight ratio, while the 7xxx series, with zinc as the principal alloying element, are celebrated for their superior mechanical strength.<sup>[2]</sup> However, both series can exhibit vulnerabilities to high temperatures and certain corrosive environments. Al-Ce alloys, on the other hand, derive their unique characteristics from the formation of thermally stable Al<sub>11</sub>Ce<sub>3</sub> intermetallic phases.<sup>[1]</sup>

## Comparative Data on Mechanical Properties

The following tables summarize the key mechanical properties of Al-Ce alloys in comparison to representative alloys from the 2xxx and 7xxx series. It is important to note that properties can vary significantly based on the specific alloy composition, processing, and heat treatment.

Table 1: Room Temperature Mechanical Properties

| Property                        | AI-10Ce (Extruded) | 2024-T3  | 7075-T6  |
|---------------------------------|--------------------|----------|----------|
| Ultimate Tensile Strength (UTS) | ~280 MPa           | ~470 MPa | ~570 MPa |
| Yield Strength (YS)             | ~220 MPa           | ~325 MPa | ~505 MPa |
| Elongation (%)                  | ~10-15%            | ~18%     | ~11%     |

Table 2: High-Temperature Performance (Tensile Strength Retention at 300°C)

| Alloy                                        | Strength Retention at 300°C                                                      |
|----------------------------------------------|----------------------------------------------------------------------------------|
| AI-10Ce (as-cast and extruded)               | Excellent (~99% after 100h exposure) <a href="#">[1]</a>                         |
| Conventional High-Strength Wrought Al Alloys | Significantly lower, precipitates dissolve between 150-250°C <a href="#">[1]</a> |

Table 3: Corrosion Resistance Properties

| Property                                 | Al-Ce Alloys                                               | 2xxx Series Alloys                                                   | 7xxx Series Alloys                               |
|------------------------------------------|------------------------------------------------------------|----------------------------------------------------------------------|--------------------------------------------------|
| General Corrosion Resistance             | Good to Excellent <sup>[3]</sup>                           | Fair to Poor (susceptible to intergranular corrosion) <sup>[4]</sup> | Good (can be prone to stress corrosion cracking) |
| Corrosion Potential (in 3.5% NaCl)       | Higher (more noble) with optimal Ce content <sup>[3]</sup> | Lower (more active)                                                  | Varies with composition and temper               |
| Corrosion Current Density (in 3.5% NaCl) | Lower with optimal Ce content <sup>[3]</sup>               | Higher                                                               | Varies with composition and temper               |

## Experimental Protocols

The data presented in this guide is based on standardized experimental protocols to ensure comparability and reproducibility.

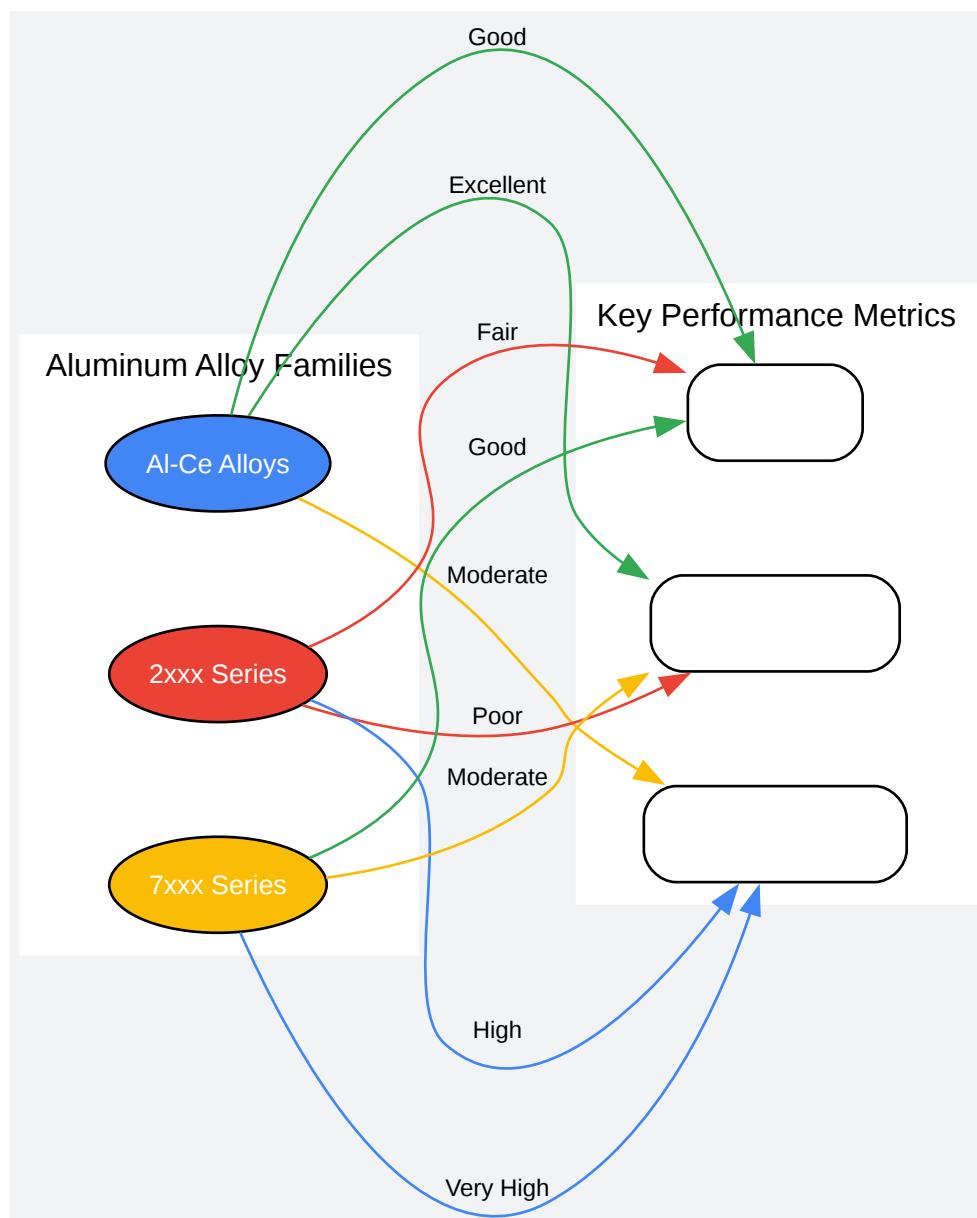
## Mechanical Testing (Tensile Properties)

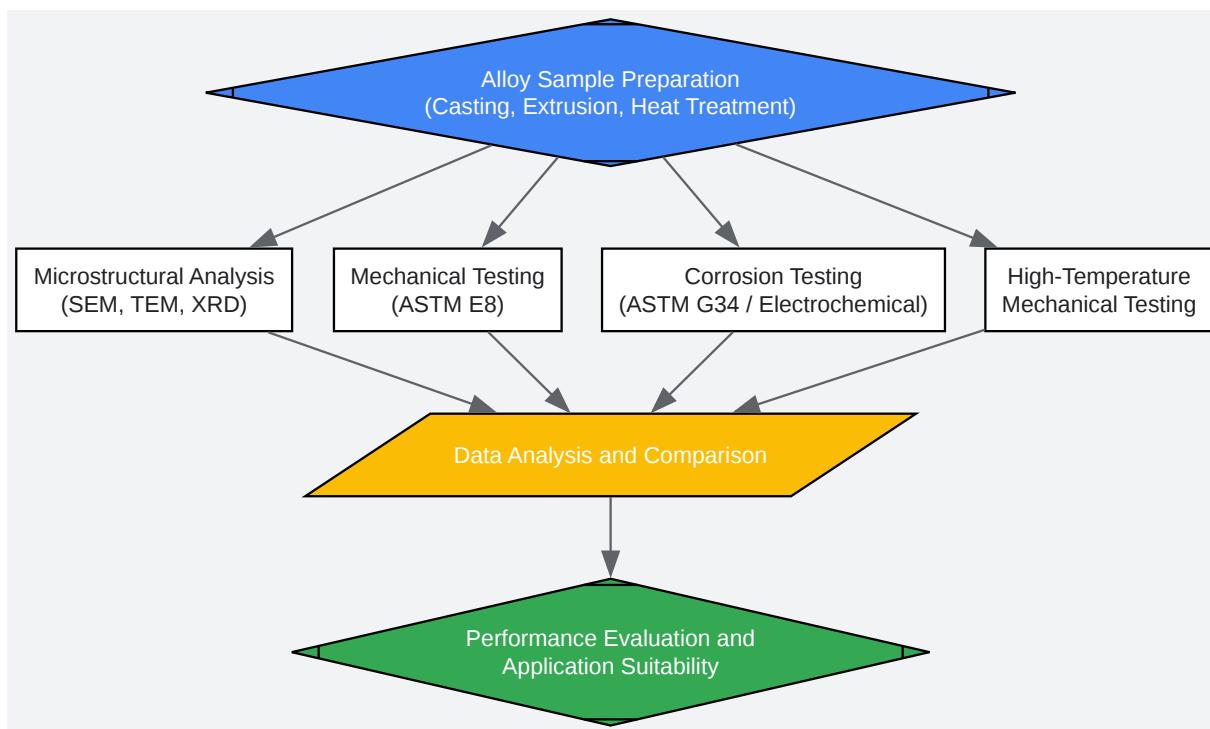
Tensile testing is conducted in accordance with the ASTM E8/E8M - 22 Standard Test Methods for Tension Testing of Metallic Materials.

- Specimen Preparation: Dog-bone shaped specimens with a defined gauge length are machined from the alloy material. The dimensions are precisely measured to determine the cross-sectional area.
- Testing Apparatus: A universal testing machine (UTM) equipped with an extensometer is used. The UTM applies a controlled tensile load to the specimen.
- Procedure:
  - The specimen is securely mounted in the grips of the UTM.
  - The extensometer is attached to the gauge section of the specimen to measure elongation.

- A tensile load is applied at a constant strain rate until the specimen fractures.
- The load and displacement data are continuously recorded to generate a stress-strain curve.
- Data Analysis: The ultimate tensile strength, yield strength (typically at 0.2% offset), and elongation at fracture are determined from the stress-strain curve.

## Corrosion Testing (Exfoliation Corrosion)


Exfoliation corrosion susceptibility for 2xxx and 7xxx series alloys is often evaluated using the ASTM G34 - 01(2018) Standard Test Method for Exfoliation Corrosion Susceptibility in 2XXX and 7XXX Series Aluminum Alloys (EXCO Test).[\[5\]](#)[\[6\]](#) For Al-Ce alloys, electrochemical methods are commonly employed to assess corrosion behavior.


- EXCO Test (for 2xxx and 7xxx series):
  - Solution Preparation: A highly corrosive solution is prepared, typically containing NaCl, KNO<sub>3</sub>, and HNO<sub>3</sub>.
  - Specimen Exposure: Test specimens are immersed in the solution for a specified period (e.g., 48 hours).
  - Evaluation: After exposure, the specimens are visually examined and rated for the degree of exfoliation (lifting and delamination of the surface) against standard photographic references.
- Electrochemical Corrosion Testing (for Al-Ce alloys):
  - Test Environment: A standard electrochemical cell is used with a 3.5 wt.% NaCl solution to simulate a saline environment.[\[3\]](#)
  - Procedure: A three-electrode setup is employed, with the alloy sample as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum). Potentiodynamic polarization curves are generated by scanning the potential and measuring the resulting current.

- Data Analysis: The corrosion potential ( $E_{corr}$ ) and corrosion current density ( $i_{corr}$ ) are determined from the polarization curves. A higher  $E_{corr}$  and lower  $i_{corr}$  generally indicate better corrosion resistance.[3]

## Visualizing the Comparison: Al-Ce vs. 2xxx & 7xxx Series

The following diagram illustrates the key performance trade-offs between Al-Ce alloys and the conventional 2xxx and 7xxx series.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. news.engineering.iastate.edu [news.engineering.iastate.edu]
- 2. chaluminium.com [chaluminium.com]
- 3. mdpi.com [mdpi.com]
- 4. sunrise-metal.com [sunrise-metal.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. standards.iteh.ai [standards.iteh.ai]

- To cite this document: BenchChem. [benchmarking Al-Ce alloys against conventional 2xxx and 7xxx series aluminum]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14732202#benchmarking-al-ce-alloys-against-conventional-2xxx-and-7xxx-series-aluminum>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)